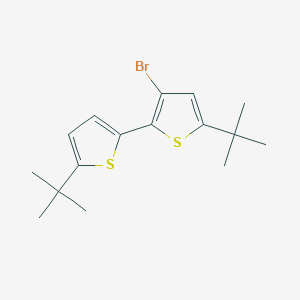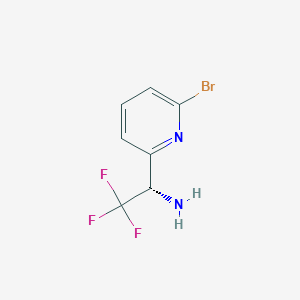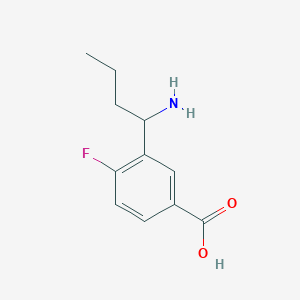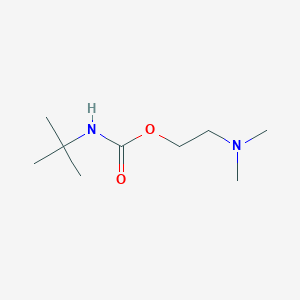
(E)-N'-(5-Bromo-4-(trifluoromethyl)pyridin-2-YL)-N,N-dimethylformimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N’-(5-Bromo-4-(trifluoromethyl)pyridin-2-YL)-N,N-dimethylformimidamide is a synthetic organic compound that features a pyridine ring substituted with bromine and trifluoromethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-(5-Bromo-4-(trifluoromethyl)pyridin-2-YL)-N,N-dimethylformimidamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromo-4-(trifluoromethyl)pyridine and N,N-dimethylformamide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the formimidamide linkage.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of (E)-N’-(5-Bromo-4-(trifluoromethyl)pyridin-2-YL)-N,N-dimethylformimidamide may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness, often incorporating automated systems for precise control of reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-N’-(5-Bromo-4-(trifluoromethyl)pyridin-2-YL)-N,N-dimethylformimidamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The bromine and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can produce a variety of substituted pyridine compounds.
Applications De Recherche Scientifique
(E)-N’-(5-Bromo-4-(trifluoromethyl)pyridin-2-YL)-N,N-dimethylformimidamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, investigating its efficacy and safety in preclinical studies.
Industry: The compound can be utilized in the development of new materials or as a reagent in industrial chemical processes.
Mécanisme D'action
The mechanism of action of (E)-N’-(5-Bromo-4-(trifluoromethyl)pyridin-2-YL)-N,N-dimethylformimidamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the context of its application, such as its role in a biochemical assay or therapeutic setting.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (E)-N’-(5-Bromo-4-(trifluoromethyl)pyridin-2-YL)-N,N-dimethylformimidamide include other pyridine derivatives with bromine and trifluoromethyl substitutions. Examples include:
5-Bromo-4-(trifluoromethyl)pyridine: A precursor in the synthesis of the target compound.
N,N-Dimethylformimidamide: A related formimidamide derivative with different substituents.
Uniqueness
The uniqueness of (E)-N’-(5-Bromo-4-(trifluoromethyl)pyridin-2-YL)-N,N-dimethylformimidamide lies in its specific combination of substituents, which confer distinct chemical and physical properties. These properties may result in unique reactivity, biological activity, or industrial utility compared to other similar compounds.
Propriétés
Formule moléculaire |
C9H9BrF3N3 |
|---|---|
Poids moléculaire |
296.09 g/mol |
Nom IUPAC |
N'-[5-bromo-4-(trifluoromethyl)pyridin-2-yl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C9H9BrF3N3/c1-16(2)5-15-8-3-6(9(11,12)13)7(10)4-14-8/h3-5H,1-2H3 |
Clé InChI |
JXNDGXHKMZUSJC-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C=NC1=NC=C(C(=C1)C(F)(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl7,8-dihydro-[1,2,4]triazolo[4,3-C]pyrimidine-6(5H)-carboxylate](/img/structure/B15235464.png)



![Methyl 2-[2-(hydroxymethyl)phenyl]benzoate](/img/structure/B15235484.png)

![5-Fluoro-7-methoxyimidazo[1,5-a]pyridine](/img/structure/B15235500.png)





![(1S,4S)-5-(tert-butoxycarbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylicacid](/img/structure/B15235538.png)

